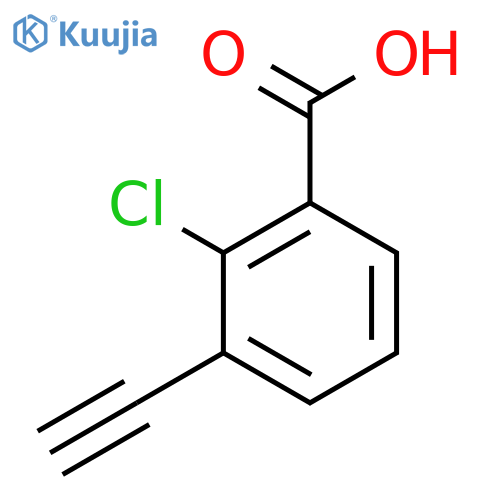Cas no 2503208-24-8 (2-Chloro-3-ethynylbenzoic acid)

2-Chloro-3-ethynylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-27081459
- 2-Chloro-3-ethynylbenzoic acid
- 2503208-24-8
- Benzoic acid, 2-chloro-3-ethynyl-
-
- MDL: MFCD32859554
- インチ: 1S/C9H5ClO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12)
- InChIKey: SEKGHWFGWKCPBY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C#C)=CC=CC=1C(=O)O
計算された属性
- せいみつぶんしりょう: 179.9978071g/mol
- どういたいしつりょう: 179.9978071g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ふってん: 324.4±32.0 °C(Predicted)
- 酸性度係数(pKa): 2.73±0.25(Predicted)
2-Chloro-3-ethynylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27081459-0.5g |
2-chloro-3-ethynylbenzoic acid |
2503208-24-8 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-27081459-0.05g |
2-chloro-3-ethynylbenzoic acid |
2503208-24-8 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
| Enamine | EN300-27081459-0.1g |
2-chloro-3-ethynylbenzoic acid |
2503208-24-8 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
| Enamine | EN300-27081459-5.0g |
2-chloro-3-ethynylbenzoic acid |
2503208-24-8 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 | |
| Enamine | EN300-27081459-1.0g |
2-chloro-3-ethynylbenzoic acid |
2503208-24-8 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-27081459-1g |
2-chloro-3-ethynylbenzoic acid |
2503208-24-8 | 95% | 1g |
$743.0 | 2023-09-11 | |
| Enamine | EN300-27081459-5g |
2-chloro-3-ethynylbenzoic acid |
2503208-24-8 | 95% | 5g |
$2152.0 | 2023-09-11 | |
| 1PlusChem | 1P028D88-250mg |
2-chloro-3-ethynylbenzoicacid |
2503208-24-8 | 95% | 250mg |
$516.00 | 2024-05-21 | |
| Aaron | AR028DGK-2.5g |
2-chloro-3-ethynylbenzoicacid |
2503208-24-8 | 95% | 2.5g |
$2025.00 | 2025-02-16 | |
| 1PlusChem | 1P028D88-5g |
2-chloro-3-ethynylbenzoicacid |
2503208-24-8 | 95% | 5g |
$2722.00 | 2024-05-21 |
2-Chloro-3-ethynylbenzoic acid 関連文献
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2-Chloro-3-ethynylbenzoic acidに関する追加情報
2-Chloro-3-ethynylbenzoic acid (CAS No. 2503208-24-8): A Comprehensive Overview
2-Chloro-3-ethynylbenzoic acid, identified by the CAS registry number 2503208-24-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a chlorinated benzoic acid moiety and an ethynyl group, has garnered attention due to its potential in drug development, material synthesis, and chemical research. Recent advancements in synthetic methodologies and its functionalization have further expanded its utility, making it a subject of interest for both academic and industrial researchers.
The synthesis of 2-chloro-3-ethynylbenzoic acid involves a combination of aromatic substitution reactions and alkyne chemistry. Researchers have explored various routes, including the use of transition metal catalysts, to achieve high yields and selectivity in its preparation. For instance, a study published in *Organic Chemistry* demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize this compound efficiently. The presence of the ethynyl group introduces unique electronic properties, enabling its application in the development of novel materials such as organic semiconductors and coordination polymers.
One of the most promising applications of 2-chloro-3-ethynylbenzoic acid lies in the field of drug discovery. Its structure allows for the incorporation into bioactive molecules, potentially leading to new therapeutic agents. A recent study highlighted its role as a building block for designing inhibitors targeting specific enzymes involved in cancer progression. The compound's ability to form hydrogen bonds and participate in π-interactions makes it an attractive candidate for medicinal chemistry research.
In addition to its biological applications, 2-chloro-3-ethynylbenzoic acid has been utilized in the synthesis of advanced materials. For example, researchers have employed this compound to create stimuli-responsive polymers that exhibit reversible changes in properties under external conditions such as temperature or pH. These materials hold potential for applications in sensors, drug delivery systems, and adaptive coatings.
The physical and chemical properties of 2-chloro-3-ethynylbenzoic acid have been extensively studied to understand its behavior under various conditions. Its solubility profile, thermal stability, and reactivity towards common reagents are well-documented, providing valuable insights for its practical use. Recent spectroscopic studies have also revealed detailed information about its electronic structure, which is crucial for predicting its reactivity in different chemical environments.
From an environmental perspective, the biodegradation and toxicity profiles of 2-chloro-3-ethynylbenzoic acid are topics of ongoing research. Understanding its fate in natural ecosystems is essential for ensuring sustainable practices in its production and application. Preliminary studies suggest that it undergoes microbial degradation under aerobic conditions, though further investigations are required to fully assess its environmental impact.
In conclusion, 2-chloro-3-ethynylbenzoic acid (CAS No. 2503208-24-8) stands as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, combined with recent advancements in synthetic methods and functionalization techniques, positions it as a valuable tool for addressing contemporary challenges in drug discovery, material innovation, and environmental sustainability.
2503208-24-8 (2-Chloro-3-ethynylbenzoic acid) 関連製品
- 2171811-98-4(2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid)
- 1521042-14-7(1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid)
- 1397287-45-4(2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine)
- 1361736-60-8(6,2',3',6'-Tetrachlorobiphenyl-3-ethanone)
- 1248363-77-0((2-Chloro-5-nitrophenyl)methanesulfonamide)
- 1247147-26-7(3-bromo-N-(2-butoxyethyl)aniline)
- 77501-63-4(Lactofen (>85%))
- 1806830-95-4(4-Amino-5-(aminomethyl)-3-(difluoromethyl)-2-fluoropyridine)
- 1039420-23-9(4-(2-bromo-4-methylphenyl)butanal)
- 1807176-15-3(Methyl 3-cyano-4,5-dichlorobenzoate)




